6-Thioguanosine

Overview

Description

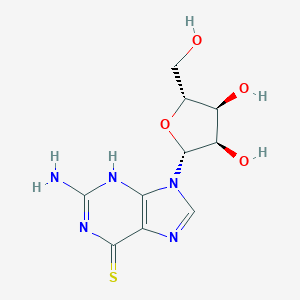

6-Thioguanosine (s6G) is a thionucleotide analog of guanosine, where the oxygen atom at the 6th position of the purine ring is replaced by sulfur (Fig. 1) . This modification confers unique photochemical properties, including photosensitivity, enabling its use in photocrosslinking studies to probe RNA-protein interactions and RNA secondary structures . s6G is incorporated into RNA via transcription with this compound triphosphate (s6GTP) and is metabolized from thiopurine prodrugs like 6-mercaptopurine (6MP) and 6-thioguanine (6-TG) in cancer therapy . Once incorporated into RNA or DNA, s6G disrupts nucleic acid stability and function, contributing to its therapeutic and cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioguanosine can be synthesized through various methods. One common approach involves the reaction of guanosine with thiophosphoryl chloride in the presence of a base, such as pyridine. The reaction typically occurs under mild conditions and results in the substitution of the oxygen atom at the 6-position of guanosine with a sulfur atom, forming thioguanosine .

Industrial Production Methods: Industrial production of thioguanosine often involves large-scale synthesis using similar chemical reactions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Thioguanosine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of thioguanosine can be achieved using reducing agents like sodium borohydride.

Substitution: Thioguanosine can undergo substitution reactions where the sulfur atom is replaced by other functional groups.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of thioguanosine.

Scientific Research Applications

Cancer Therapy

6-Thioguanosine is primarily recognized for its role as an antitumor agent. Its mechanism involves incorporation into DNA, leading to cytotoxic effects in rapidly dividing cells.

Clinical Applications

- Leukemias and Lymphomas : Studies have shown positive outcomes in treating various hematological malignancies, including acute lymphoblastic leukemia and lymphoblastic lymphoma .

- Solid Tumors : this compound has also been investigated for its effectiveness against solid tumors such as glioblastoma and pancreatic cancer, particularly in MTAP-deficient variants .

Treatment of Psoriasis

Recent clinical studies have demonstrated the efficacy of this compound in treating moderate to severe plaque-type psoriasis.

Clinical Findings

- A study involving 20 patients showed significant improvement after six months of treatment with this compound. Twelve patients achieved complete clearance of the disease, while others exhibited marked improvement .

- The treatment correlated with a reduction in circulating lymphocytes and total leukocytes, indicating a potential mechanism involving T-cell depletion .

Overcoming Drug Resistance

The development of this compound monophosphate prodrugs represents a novel approach to overcoming resistance associated with thiopurines.

Prodrug Development

- Recent research has focused on synthesizing derivatives such as 4-acetyloxybenzyl- and cycloSaligenyl-derivatized this compound monophosphate (6sGMP) prodrugs, which have shown enhanced antiproliferative activity in resistant cell lines .

- These prodrugs convert intracellularly into bioactive forms that can effectively target resistant cancer cells, thus providing a promising strategy for thiopurine therapy .

Structural and Functional Studies

This compound is also utilized in RNA research due to its unique properties affecting RNA stability.

RNA Duplex Stability

- Studies indicate that the presence of this compound can diminish the thermodynamic stability of RNA duplexes, making it a useful tool for investigating RNA interactions and structures .

- This property has implications for understanding ribonuclease activity and RNA sequencing methodologies .

Data Tables

Case Study 1: Leukemia Treatment

A clinical trial involving patients with acute lymphoblastic leukemia treated with this compound showed promising results, with significant tumor regression observed in xenograft models.

Case Study 2: Psoriasis Management

In a cohort study, patients receiving this compound demonstrated rapid improvement in psoriasis symptoms, highlighting its potential as an effective treatment option.

Mechanism of Action

Thioguanosine exerts its effects primarily through incorporation into nucleic acids. Once incorporated into DNA or RNA, it can disrupt normal base pairing and interfere with nucleic acid synthesis and function. This disruption can lead to cell death, making thioguanosine a potent antineoplastic agent . Additionally, thioguanosine can inhibit various enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Thermodynamic and Structural Effects in RNA

6-Thioguanosine vs. Guanosine in RNA Duplexes

s6G generally destabilizes RNA duplexes when placed in internal positions but stabilizes them at dangling ends (Table 1).

Table 1. Thermodynamic Impact of s6G in RNA Duplexes

Structural studies using NMR and circular dichroism (CD) reveal minimal conformational changes despite thermodynamic perturbations, preserving A-form helicity .

Comparison with 4-Thiouridine (s4U) and 2-Thiouridine (s2U)

- 4-Thiouridine (s4U): Stabilizes RNA duplexes when paired with guanosine, enhancing base-pairing strength .

- 2-Thiouridine (s2U): Preferentially pairs with adenosine, increasing duplex stability in A-rich regions .

Table 2. Key Differences Among Thionucleotides in RNA

DNA Analogs: 2′-Deoxy-6-Thioguanosine (s6dG)

s6dG, the deoxyribose counterpart of s6G, destabilizes DNA duplexes but less severely than s6G in RNA (Table 3).

Table 3. RNA vs. DNA Duplex Destabilization by Thioguanosine Analogs

| Parameter | RNA (s6G) | DNA (s6dG) |

|---|---|---|

| ΔΔG°<sup>37</sup> (kcal/mol) | -2.6 | -0.9 |

| Tm Reduction | ~10°C | ~3°C |

| Structural Impact | Minimal | Minor B-form distortion |

s6dG-T mismatches in DNA are slightly stabilized, contrasting with s6G-U mismatches in RNA, which are destabilized .

Thiopurine Prodrugs and Metabolites

6-Mercaptopurine (6MP) and 6-Thioguanine (6-TG)

These prodrugs are metabolized into this compound nucleotides (TGNs: TGMP, TGDP, TGTP), which incorporate into DNA/RNA (Fig. 2) .

Key Differences:

- 6MP: Requires hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for activation .

- 6-TG: Directly converted to TGMP, bypassing HGPRT .

Table 4. Metabolic and Functional Comparison

| Compound | Primary Metabolite | Incorporation Site | Mechanism of Toxicity |

|---|---|---|---|

| 6MP | TGTP | DNA > RNA | Mismatch repair (MMR) activation |

| 6-TG | TGTP | DNA > RNA | S6-methylthioguanine-induced replication errors |

Phototoxicity and Triplet-State Dynamics

s6G exhibits a high triplet quantum yield (ΦT = 0.8 ± 0.2), enabling photosensitization of molecular oxygen and oxidative DNA damage .

Comparison with Other Photosensitizers:

Biological Activity

6-Thioguanosine (6-TG) is a purine analog that has garnered attention for its biological activity, particularly in the treatment of various malignancies and autoimmune diseases. Originally approved for treating acute myeloid leukemia (AML), its mechanisms of action extend beyond simple cytotoxicity to include immunomodulatory effects and anti-angiogenic properties. This article explores the biological activity of 6-TG, detailing its mechanisms, therapeutic applications, and relevant case studies.

This compound exerts its biological effects primarily through its active metabolites, which include this compound monophosphate (6sGMP) and other thiopurine nucleotides. These metabolites interfere with nucleic acid synthesis, leading to:

- Inhibition of DNA synthesis : 6-TG is incorporated into DNA, leading to mispairing and subsequent apoptosis in proliferating cells.

- Immunosuppression : It reduces lymphocyte proliferation and induces apoptosis in activated T cells, making it useful in treating autoimmune conditions like psoriasis and Crohn's disease.

- Anti-angiogenic effects : Recent studies indicate that 6-TG can inhibit angiogenesis, particularly in diabetic retinopathy models, by interacting with melanocortin receptors (MC1R and MC5R) .

1. Cancer Treatment

6-TG has been used effectively in treating various cancers, particularly hematological malignancies. Its ability to induce apoptosis in leukemic cells is well-documented. A study highlighted the role of NUDT15 enzyme activity in mediating sensitivity to 6-TG, suggesting that patients with certain genetic profiles may respond better to thiopurine therapy .

2. Autoimmune Disorders

In a clinical trial involving patients with moderate to severe plaque-type psoriasis, 6-TG showed significant therapeutic efficacy. After six months of treatment, 12 out of 20 patients achieved complete clearance of the disease . Histological analysis revealed a reduction in keratinocyte proliferation and inflammatory markers.

3. Diabetic Retinopathy

Recent research demonstrated that 6-TG exhibits anti-angiogenic properties in human umbilical vein endothelial cells (HUVECs) exposed to high glucose levels. The compound significantly reduced retinal vascular alterations in diabetic mice models .

Clinical Efficacy in Psoriasis

A study involving 20 patients treated with 6-TG for six months reported:

- Complete Clearance : 12 patients achieved complete clearance.

- Marked Improvement : 6 patients showed significant clinical improvement.

- Histological Changes : Post-treatment biopsies indicated a normalization of epidermal structure and reduced expression of keratin 16, a marker associated with hyperproliferation .

| Patient Outcome | Number of Patients |

|---|---|

| Complete Clearance | 12 |

| Marked Improvement | 6 |

| No Response | 2 |

Anti-Angiogenic Effects

In an experimental model for diabetic retinopathy:

- In Vitro Results : HUVECs treated with 6-TG showed reduced tube formation under high glucose conditions.

- In Vivo Results : Diabetic mice treated with intravitreal injections of 6-TG exhibited decreased retinal vascular changes observed through fluorescein angiography .

Research Findings

Recent studies have focused on the development of prodrugs derived from this compound monophosphate (6sGMP) to enhance its antiproliferative activity against resistant cancer cell lines. These prodrugs demonstrated improved efficacy by overcoming resistance mechanisms associated with thiopurines .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying the role of 6-thioguanosine in RNA duplex formation?

To investigate RNA duplex stabilization, use circular dichroism (CD) spectroscopy to monitor structural changes and thermal denaturation assays to measure melting temperatures (). Incorporate this compound into synthetic RNA strands via solid-phase synthesis and compare thermodynamic stability with unmodified guanosine controls. Validate interactions using nuclear magnetic resonance (NMR) to resolve hydrogen-bonding patterns .

Q. How can researchers synthesize this compound with high purity for biochemical assays?

A one-flask, two-step synthesis method converts guanosine to this compound by treating with phosphorus pentasulfide (PS) in anhydrous pyridine, followed by purification via reverse-phase HPLC. Monitor reaction progress using UV-Vis spectroscopy (absorbance at 342 nm at pH 4.1) and confirm purity via mass spectrometry (ESI-MS) and elemental analysis .

Q. What in vitro assays are suitable for evaluating the immunosuppressive effects of this compound?

Use T-cell proliferation assays (e.g., CFSE dilution) with peripheral blood mononuclear cells (PBMCs) treated with this compound (1–50 μM). Compare results with azathioprine (its prodrug) to assess metabolic activation. Quantify cytokine secretion (e.g., IL-2, IFN-γ) via ELISA to link immunosuppression to Th1 pathway inhibition .

Advanced Research Questions

Q. How do photophysical properties of this compound influence its phototoxicity in therapeutic applications?

Time-resolved femtosecond spectroscopy reveals that this compound undergoes ultrafast intersystem crossing to triplet states (quantum yield Φ = 0.8 ± 0.2), enabling photosensitization of reactive oxygen species (ROS). To mitigate phototoxicity, design experiments under controlled light exposure (e.g., amber vials, low-intensity UV filters) and measure ROS generation via fluorescent probes (e.g., Singlet Oxygen Sensor Green) .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

For example, discrepancies in antibacterial activity against S. aureus (e.g., median activity = 21.9 vs. IQR = 69.2 in Sakharov’s data) may arise from variations in bacterial strain susceptibility or assay conditions. Use non-parametric statistical tests (e.g., Kruskal-Wallis, p < 0.05) to compare datasets and standardize protocols (e.g., broth microdilution for MIC determination) .

Q. What strategies optimize this compound’s self-assembly into nanostructures for drug delivery?

The gold(I)-bis(this compound) complex ([Au(6-tGH)]Cl) forms vesicles via metal-ligand coordination and hydrophobic interactions. To control morphology, vary concentration (0.1–5 mM), temperature (4–37°C), and ionic strength (NaCl 0–150 mM). Characterize assemblies using cryo-TEM, dynamic light scattering (DLS), and powder X-ray diffraction (PXRD) .

Q. How can researchers validate this compound’s role in thiopurine metabolism pathways?

Quantify this compound diphosphate/triphosphate (6-TGDP/6-TGTP) in erythrocytes via LC-MS/MS. Use isotopically labeled internal standards (e.g., N-6-thioguanosine) to correct for metabolite instability. Corrogate with clinical outcomes (e.g., Crohn’s disease remission) to establish pharmacodynamic relationships .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be resolved?

Thiol oxidation and matrix interference (e.g., hemoglobin) reduce detection accuracy. Stabilize samples with 1% ascorbic acid and separate metabolites via ion-pair chromatography (e.g., tetrabutylammonium acetate). Validate recovery rates (>90%) using spiked plasma/urine controls and cross-validate with enzymatic assays (e.g., hypoxanthine-guanine phosphoribosyltransferase activity) .

Q. Methodological Notes

- Statistical Rigor : For comparative studies (e.g., antibacterial activity), apply Bonferroni correction to adjust for multiple comparisons and report effect sizes (e.g., Cohen’s d) .

- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting: include detailed synthesis protocols, purity criteria (>95% by HPLC), and raw spectral data in supplementary materials .

- Ethical Compliance : When studying immunosuppression, adhere to institutional biosafety protocols (e.g., BSL-2 for PBMC handling) and declare conflicts of interest (e.g., funding from pharmaceutical entities) .

Properties

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903307 | |

| Record name | NoName_3952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |

| Record name | MLS000738229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-6-thiol, monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.